5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a fluorinated indole derivative that contains a boronic ester functional group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and boronic ester groups imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.
Mechanism of Action
Target of Action
This compound is a part of a class of molecules known as fluorinated building blocks, which are often used in medicinal chemistry for their unique properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves a multi-step processThe reaction conditions often include the use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a base like potassium carbonate, in a solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated indole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Non-fluorinated indole derivatives.
Substitution: Various aryl or vinyl-substituted indole derivatives.
Scientific Research Applications
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated boronic ester compound with similar reactivity and applications.
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with a methyl group instead of an indole ring, used in similar synthetic and research applications.
Uniqueness
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the combination of its indole core, fluorine atom, and boronic ester group. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activity, making it a valuable compound in various fields of research .
Biological Activity
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H16BFO3, with a molar mass of approximately 250.07 g/mol. It features a fluorine atom and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H16BFO3 |
Molar Mass | 250.07 g/mol |
LogP | 1.5199 |
PSA (Polar Surface Area) | 31.35 Ų |
Anticancer Potential
Recent studies have indicated that compounds containing indole and dioxaborolane structures exhibit promising anticancer activities. The incorporation of the fluorine atom enhances the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability.
- Mechanism of Action : The compound may interact with various biological targets such as enzymes involved in cancer cell proliferation and survival pathways. For instance, indole derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that similar indole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Another research explored the synthesis of related compounds that showed selective inhibition against specific kinases involved in cancer progression .
Neuropharmacological Effects
Indole derivatives are also known for their neuropharmacological properties. The 5-fluoro substitution may enhance serotonergic activity, making this compound a candidate for further investigation in treating mood disorders.
- Serotonin Receptor Interaction : Indoles are structurally similar to serotonin and can act as agonists or antagonists at serotonin receptors. This interaction could lead to potential applications in treating depression or anxiety disorders .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, preliminary data suggest that boron-containing compounds can exhibit low toxicity levels compared to other organoboron compounds.
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRYFGMQZMXUTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681926 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-94-7 |
Source
|
Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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